molecular formula C10H18O B12369189 Linalool-d6

Linalool-d6

Cat. No.: B12369189
M. Wt: 160.29 g/mol
InChI Key: CDOSHBSSFJOMGT-XERRXZQWSA-N
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Description

Linalool-d6 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy. Linalool itself is known for its pleasant floral scent and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Linalool-d6 can be synthesized through the deuteration of linalool. This process typically involves the catalytic hydrogenation of linalool in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst and a solvent such as ethanol or methanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the linalool molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and more efficient catalysts to achieve higher yields. The deuterium gas used in the process is often sourced from heavy water (D2O), and the reaction is optimized to minimize the loss of deuterium .

Chemical Reactions Analysis

Types of Reactions

Linalool-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form linalool oxide or other oxygenated derivatives.

    Reduction: Reduction of this compound can yield dihydrothis compound.

    Substitution: this compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

Mechanism of Action

Linalool-d6 exerts its effects through various molecular targets and pathways:

Properties

Molecular Formula

C10H18O

Molecular Weight

160.29 g/mol

IUPAC Name

8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-1,6-dien-3-ol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2D3,3D3

InChI Key

CDOSHBSSFJOMGT-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCCC(C)(C=C)O)C([2H])([2H])[2H]

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Origin of Product

United States

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